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Executive Summary
GW280264X is a potent, dual inhibitor of the metalloproteinases ADAM10 (a disintegrin and

metalloproteinase domain 10) and ADAM17 (a disintegrin and metalloproteinase domain 17),

also known as TACE (tumor necrosis factor-α-converting enzyme). It exhibits robust inhibitory

activity with IC50 values of 11.5 nM for ADAM10 and 8.0 nM for ADAM17.[1] By targeting these

critical "sheddases," GW280264X modulates the tumor microenvironment through two primary

mechanisms: enhancing anti-tumor immunity and overcoming resistance to chemotherapy. This

guide provides an in-depth overview of the preclinical data, experimental protocols, and

underlying signaling pathways associated with GW280264X, offering valuable insights for its

potential therapeutic application in oncology.

Introduction to GW280264X and its Targets
ADAM10 and ADAM17 are cell surface proteases responsible for the ectodomain shedding of a

wide array of membrane-anchored proteins, including growth factors, cytokines, and their

receptors. This shedding process plays a pivotal role in intercellular communication and

signaling. In the context of cancer, the dysregulation of ADAM10 and ADAM17 activity

contributes to tumor progression, immune evasion, and therapeutic resistance.

GW280264X is a hydroxamate-based inhibitor that chelates the zinc ion within the catalytic

domain of ADAM10 and ADAM17, thereby blocking their proteolytic activity. Its dual specificity
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allows for the simultaneous inhibition of two key players in the tumor microenvironment.

Impact of GW280264X on the Tumor
Microenvironment
Preclinical studies have demonstrated the significant impact of GW280264X on the tumor

microenvironment, primarily in the contexts of glioblastoma and ovarian cancer.

Enhancing Anti-Tumor Immunity in Glioblastoma
In glioblastoma, ADAM10 and ADAM17 contribute to an immunosuppressive microenvironment

by cleaving NKG2D ligands, such as ULBP2, from the surface of glioblastoma-initiating cells

(GICs).[2][3] The shedding of these ligands prevents their recognition by the activating receptor

NKG2D on natural killer (NK) cells and other immune effector cells, thereby impairing the anti-

tumor immune response.

Treatment with GW280264X has been shown to inhibit the shedding of ULBP2, leading to its

increased surface expression on GICs. This, in turn, enhances the susceptibility of these

cancer stem-like cells to NK cell-mediated lysis.[2][3]

Quantitative Data: Effect of GW280264X on NK Cell-Mediated Lysis of Glioblastoma-Initiating

Cells
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Cell Line Treatment
Effector:Target
Ratio

Specific Lysis
(%)

Fold Increase
in Lysis

GS-7 Control 10:1 ~15% -

GS-7
GW280264X (3

µM)
10:1 ~35% ~2.3

GS-7 Control 20:1 ~25% -

GS-7
GW280264X (3

µM)
20:1 ~50% 2.0

GS-9 Control 10:1 ~10% -

GS-9
GW280264X (3

µM)
10:1 ~25% 2.5

GS-9 Control 20:1 ~18% -

GS-9
GW280264X (3

µM)
20:1 ~40% ~2.2

Data extrapolated from Wolpert et al., Neuro-Oncology, 2014.

Overcoming Chemotherapy Resistance in Ovarian
Cancer
In ovarian cancer, ADAM17 can be activated by chemotherapeutic agents like cisplatin, leading

to the shedding of epidermal growth factor receptor (EGFR) ligands such as amphiregulin

(AREG) and heparin-binding EGF-like growth factor (HB-EGF).[4] This shedding results in the

activation of pro-survival signaling pathways, thereby contributing to chemotherapy resistance.

The combination of GW280264X with cisplatin has been shown to synergistically increase the

cytotoxicity of cisplatin in ovarian cancer cell lines, both in 2D monolayer cultures and in more

physiologically relevant 3D spheroid models.[4][5] This effect is attributed to the inhibition of

ADAM17-mediated shedding of EGFR ligands, which prevents the activation of downstream

survival signals.

Quantitative Data: Effect of GW280264X on Cisplatin IC50 in Ovarian Cancer Cell Lines
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Cell Line Culture Model Treatment
IC50 of Cisplatin
(µM)

A2780 2D Cisplatin alone ~5

A2780 2D
Cisplatin +

GW280264X (3 µM)
~2.5

Igrov-1 2D Cisplatin alone ~10

Igrov-1 2D
Cisplatin +

GW280264X (3 µM)
~5

HEY 2D Cisplatin alone ~8

HEY 2D
Cisplatin +

GW280264X (3 µM)
~4

SKOV-3 2D Cisplatin alone ~12

SKOV-3 2D
Cisplatin +

GW280264X (3 µM)
~6

OVCAR-8 2D Cisplatin alone ~15

OVCAR-8 2D
Cisplatin +

GW280264X (3 µM)
~7.5

HEY 3D Spheroid Cisplatin alone ~20

HEY 3D Spheroid
Cisplatin +

GW280264X (3 µM)
~10

SKOV-3 3D Spheroid Cisplatin alone ~25

SKOV-3 3D Spheroid
Cisplatin +

GW280264X (3 µM)
~20

OVCAR-8 3D Spheroid Cisplatin alone ~30

OVCAR-8 3D Spheroid
Cisplatin +

GW280264X (3 µM)
~15

Data extrapolated from Hedemann et al., Cancers, 2021.
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Key Signaling Pathways Modulated by GW280264X
The therapeutic effects of GW280264X are rooted in its ability to modulate critical signaling

pathways that drive cancer progression.

ADAM10/17-EGFR Signaling Axis
ADAM17 is a major sheddase of several EGFR ligands, including TGF-α, amphiregulin,

epiregulin, and HB-EGF, while ADAM10 is the primary sheddase for EGF and betacellulin.[6]

The shedding of these ligands leads to the activation of the EGFR and downstream pro-

proliferative and anti-apoptotic pathways such as the PI3K/Akt and MAPK/ERK pathways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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